DHFR-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-[3-(2,4-diamino-6-ethylpyrimidin-5-yl)oxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-2-13-16(17(19)22-18(20)21-13)26-11-5-10-25-14-7-4-3-6-12(14)8-9-15(23)24/h3-4,6-7H,2,5,8-11H2,1H3,(H,23,24)(H4,19,20,21,22) |
InChI Key |
VDGXZSSDCDPCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=CC=C2CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Dihydrofolate Reductase (DHFR) and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, playing a pivotal role in the synthesis of nucleic acids and amino acids.[1][2][3] Its essential function in cell proliferation has made it a significant target for therapeutic intervention, particularly in the fields of oncology and infectious diseases.[4][5] This guide provides a comprehensive overview of DHFR's function, the mechanism of its inhibitors, and the experimental methodologies used to evaluate these compounds. While a specific compound designated "DHFR-IN-5" was not identifiable in publicly available scientific literature, this document will serve as a detailed resource on the broader class of DHFR inhibitors.
The Function of Dihydrofolate Reductase
DHFR is an enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2][6][7][8] THF and its derivatives are essential one-carbon donors in various biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[2][3] Additionally, THF is involved in the synthesis of certain amino acids, such as methionine and glycine.[1] By regulating the intracellular pool of THF, DHFR is critical for DNA replication and cell growth.[2][3] Consequently, the inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell cycle arrest and apoptosis.[1][3][4]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors are typically structural analogs of the natural substrate, dihydrofolate.[5] They act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity, thereby preventing the binding of DHF.[4] This blockage of the enzyme's catalytic activity leads to a cascade of downstream effects:
-
Depletion of Tetrahydrofolate: The most immediate consequence of DHFR inhibition is the reduction of the intracellular THF pool.
-
Inhibition of Thymidylate Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.
-
Inhibition of Purine Synthesis: The synthesis of purine nucleotides also relies on THF-derived one-carbon units.
-
Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair ultimately leads to cell cycle arrest, primarily at the G1/S boundary, and subsequent programmed cell death.[3]
The selectivity of DHFR inhibitors for microbial versus mammalian enzymes is a key factor in their therapeutic application. For instance, trimethoprim exhibits a much higher affinity for bacterial DHFR than for human DHFR, making it an effective antibiotic.[1][5] Conversely, methotrexate is a potent inhibitor of mammalian DHFR and is widely used in cancer chemotherapy.[2][4]
Quantitative Data for Representative DHFR Inhibitors
The inhibitory activity of DHFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized DHFR inhibitors against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methotrexate | Various | ~0.08 | [9] |
| Compound 1 | Various | 2.7 times more active than Methotrexate | [9] |
| Compound 2 | HS578T (Breast Cancer) | 0.06 | [9] |
| Compound 4 | Bovine Liver DHFR | 0.004 | [9] |
| Compound 13 | Recombinant Human DHFR | 0.59 | [9] |
| Compound 14 | Recombinant Human DHFR | 0.46 | [9] |
| Compound 30 | Recombinant Human DHFR | 0.002 | [9] |
| 4-pyrrolidine-based thiosemicarbazones | DHFR Enzyme | 12.37 - 54.10 | [10] |
| 4-piperidine-based thiosemicarbazones | DHFR Enzyme | 13.70 - 47.30 | [10] |
Experimental Protocols
The evaluation of DHFR inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
1. DHFR Enzyme Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is monitored in the presence and absence of the test inhibitor.
-
Methodology:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH, and the DHFR enzyme.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate, dihydrofolate.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Proliferation Assay
-
Principle: This assay assesses the ability of a DHFR inhibitor to inhibit the growth and proliferation of cancer cells in culture.
-
Methodology (using MTT assay as an example):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the DHFR inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.
-
3. In Vivo Efficacy Studies in Animal Models
-
Principle: These studies evaluate the anti-tumor activity of a DHFR inhibitor in a living organism, typically in mouse models of cancer.
-
Methodology (using a xenograft model as an example):
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the DHFR inhibitor via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity.
-
The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.
-
Visualizations
Caption: The central role of DHFR in the folate metabolism pathway and its inhibition.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. DHF [chem.uwec.edu]
- 7. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Specificity and Selectivity of Dihydrofolate Reductase (DHFR) Inhibitors
A Note on DHFR-IN-5: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "this compound." Therefore, this guide will focus on the well-characterized and clinically relevant dihydrofolate reductase (DHFR) inhibitor, Pemetrexed, as a primary example to illustrate the principles of target specificity and selectivity. Comparisons to other notable DHFR inhibitors, such as Methotrexate and Trimethoprim, are included to provide a broader context.
Introduction to Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[3][4] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it an effective target for cancer chemotherapy and antimicrobial agents.[5][6]
The clinical utility of a DHFR inhibitor is largely determined by its target specificity and selectivity. Specificity refers to the ability of a drug to bind to its intended target, while selectivity describes its capacity to bind to the intended target with higher affinity than to other molecules in the biological system. For anticancer agents, selectivity for tumor cells over healthy cells is paramount, while for antimicrobial agents, selectivity for the pathogen's enzyme over the human homolog is critical.
Target Specificity and Selectivity of Pemetrexed
Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also other key enzymes in the folate pathway, namely thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[7][8] This multi-targeted approach is a key feature of its mechanism of action and contributes to its broad antitumor activity.[8]
Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[7] Once inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[7][9] Polyglutamation enhances its intracellular retention and increases its inhibitory potency against its target enzymes.[9][10]
Table 1: In Vitro Inhibitory Activity of Pemetrexed and its Polyglutamated Form
| Target Enzyme | Inhibitor | Ki (nM) |
| Thymidylate Synthase (TS) | Pemetrexed | 1.3 |
| Pemetrexed-Glu5 | 0.013 | |
| Dihydrofolate Reductase (DHFR) | Pemetrexed | 7.2 |
| Pemetrexed-Glu5 | 7.2 | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed | 65 |
| Pemetrexed-Glu5 | 0.65 |
Data compiled from various sources. Ki values can vary depending on the assay conditions. Pemetrexed-Glu5 refers to the pentaglutamate form of pemetrexed.
The data in Table 1 demonstrates that while Pemetrexed inhibits DHFR, it is a significantly more potent inhibitor of TS, especially in its polyglutamated form.[10] The inhibition of multiple enzymes in the folate pathway makes it more difficult for cancer cells to develop resistance.[11]
Comparative Selectivity of Other DHFR Inhibitors
Methotrexate is one of the earliest and most widely used DHFR inhibitors in cancer chemotherapy and for the treatment of autoimmune diseases.[12][13] Unlike Pemetrexed, its primary target is DHFR.[10] However, its use can be associated with significant side effects due to its inhibition of DHFR in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[14][15]
Table 2: Comparative Inhibitory Activity of Methotrexate
| Enzyme | IC50 (nM) |
| Dihydrofolate Reductase (DHFR) | 13.25 ± 1.18 |
| Thymidylate Synthase (TS) | >10,000 |
Data is illustrative and IC50 values can vary based on experimental conditions.[5]
Trimethoprim is an antibiotic that exemplifies species selectivity. It is a potent inhibitor of bacterial DHFR but a very weak inhibitor of human DHFR, which accounts for its favorable safety profile in treating bacterial infections.[16][17] This selectivity is attributed to differences in the active site residues between the bacterial and human enzymes.[6]
Table 3: Species Selectivity of Trimethoprim
| DHFR Source | IC50 (µM) |
| Escherichia coli | ~0.007 |
| Human | ~55.26 |
Data compiled from various sources, including studies on different bacterial strains and recombinant human DHFR.[17][18]
Experimental Protocols
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against DHFR.[19]
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.[20][21] The presence of an inhibitor will slow down this reaction.
Materials:
-
Recombinant human DHFR enzyme
-
Assay Buffer: 20 mM TES, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA, pH 7.4[20]
-
NADPH solution (e.g., 10 mM stock)
-
Dihydrofolate (DHF) solution (e.g., 10 mM stock)
-
Test inhibitor compound at various concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme (to a final concentration in the linear range of the assay)
-
NADPH solution (to a final concentration of ~100 µM)[20]
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the reaction by adding DHF solution (to a final concentration of ~100 µM).[20]
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[5]
-
Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
This protocol outlines a method to assess the effect of a DHFR inhibitor on the proliferation of cancer cells.[22]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test inhibitor at various concentrations (including a vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Folate metabolism pathway showing inhibition points of Pemetrexed and Methotrexate.
Caption: Experimental workflow for a DHFR enzyme inhibition assay.
Caption: Experimental workflow for a cellular proliferation (MTT) assay.
Conclusion
The target specificity and selectivity of DHFR inhibitors are fundamental to their therapeutic efficacy and safety. As illustrated by Pemetrexed, a multi-targeted approach can offer advantages in overcoming drug resistance. In contrast, the high species selectivity of inhibitors like Trimethoprim is essential for their use as antimicrobial agents. A thorough understanding of an inhibitor's activity against its primary target and potential off-targets, determined through rigorous in vitro and cell-based assays, is critical for the development of novel and improved DHFR-targeting drugs. The experimental protocols and workflows provided in this guide serve as a foundation for researchers in the evaluation and characterization of new DHFR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate - Wikipedia [en.wikipedia.org]
- 13. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Side effects of methotrexate - NHS [nhs.uk]
- 15. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 17. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vitro Activity of DHFR-IN-5 Against Plasmodium falciparum: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHFR-IN-5, also known as P218, is a potent inhibitor of dihydrofolate reductase (DHFR), a clinically validated drug target in the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth overview of the in vitro activity of this compound against both drug-sensitive and drug-resistant strains of P. falciparum. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development efforts in the field of antimalarial drug discovery. This document details the quantitative inhibitory activity of this compound, the experimental protocols for its evaluation, and its mechanism of action.
Quantitative In Vitro Activity
The inhibitory potency of this compound has been evaluated against both the wild-type and drug-resistant strains of P. falciparum, as well as against the isolated parasite enzyme. The data are summarized in the tables below.
Table 1: In Vitro 50% Inhibitory Concentration (IC50) of this compound against P. falciparum Asexual Blood Stages
| P. falciparum Strain | Genotype/Phenotype | IC50 (nM) |
| TM4 | Wild-type (Pyrimethamine-sensitive) | 4.6[1] |
| V1/S | Quadruple mutant (Pyrimethamine-resistant) | 56[1] |
Table 2: In Vitro Inhibition Constant (Ki) of this compound against P. falciparum DHFR Enzyme
| Enzyme Source | Inhibition Constant (Ki) (nM) |
| Quadruple mutant P. falciparum DHFR | 0.54[1] |
Table 3: In Vitro Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay | Result | Estimated Selectivity Index (SI)* |
| HEK293 | hERG tail current | No adverse effect up to 100 µM[2] | >1785 (vs. V1/S) |
*Selectivity Index (SI) was calculated as the ratio of the highest tested concentration in mammalian cells to the IC50 against the resistant P. falciparum V1/S strain. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro activity of this compound.
In Vitro P. falciparum Drug Susceptibility Assay (SYBR Green I-based)
The 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum is typically determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites in the presence of the test compound by quantifying the amount of parasite DNA.
1. Parasite Culture:
-
P. falciparum strains (e.g., TM4 and V1/S) are maintained in continuous in vitro culture in human O+ erythrocytes.
-
The culture medium consists of RPMI 1640 supplemented with AlbuMAX I, hypoxanthine, HEPES buffer, sodium bicarbonate, and gentamicin.
-
Cultures are incubated at 37°C in a microaerophilic environment (5% CO2, 5% O2, 90% N2).
2. Assay Procedure:
-
Asynchronous parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Synchronized ring-stage parasites are plated in 96-well plates at a starting parasitemia of 0.5-1% and a hematocrit of 2%.
-
This compound is serially diluted and added to the wells. Control wells with no drug and wells with a known antimalarial (e.g., pyrimethamine) are included.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, the plates are frozen at -20°C to lyse the red blood cells.
-
A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DHFR Enzyme Inhibition Assay
The inhibition constant (Ki) of this compound against the isolated P. falciparum DHFR enzyme is determined by measuring the decrease in the rate of NADPH oxidation in the presence of the inhibitor.
1. Enzyme and Substrate Preparation:
-
Recombinant P. falciparum DHFR-TS (dihydrofolate reductase-thymidylate synthase) is expressed and purified.
-
The substrates, dihydrofolate (DHF) and NADPH, are prepared in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4, containing dithiothreitol and EDTA).
2. Assay Procedure:
-
The assay is performed in a 96-well UV-transparent plate.
-
A reaction mixture containing the buffer, NADPH, and varying concentrations of this compound is prepared.
-
The reaction is initiated by the addition of DHF.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically over time in kinetic mode.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cells is assessed to determine its selectivity.
1. Cell Culture:
-
A mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a wavelength of approximately 570 nm.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action: DHFR Inhibition in P. falciparum
This compound targets the enzyme dihydrofolate reductase (DHFR) within the bifunctional DHFR-thymidylate synthase (DHFR-TS) protein of P. falciparum. This enzyme is crucial for the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids, and ultimately for DNA replication and parasite survival. By inhibiting DHFR, this compound blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of essential downstream metabolites.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Workflow: In Vitro Drug Susceptibility Testing
The following diagram illustrates the typical workflow for determining the in vitro IC50 of an antimalarial compound against P. falciparum.
Caption: Workflow for SYBR Green I-based P. falciparum drug susceptibility assay.
Conclusion
This compound (P218) demonstrates potent in vitro activity against both pyrimethamine-sensitive and pyrimethamine-resistant strains of P. falciparum. Its high degree of selectivity for the parasite DHFR enzyme over the human counterpart, as indicated by the available cytotoxicity data, highlights its potential as a promising antimalarial candidate. The standardized protocols described herein provide a framework for the continued evaluation of this compound and other novel antimalarial compounds. This technical guide serves as a valuable resource for researchers dedicated to combating the global health challenge of malaria.
References
DHFR-IN-5: A Technical Guide to its Inhibitory Profile Against Wild-Type and Mutant Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1] Its inhibition leads to the disruption of DNA synthesis and cell death, making it a key target for therapeutic intervention in oncology and infectious diseases.[1][2] The emergence of resistance to DHFR inhibitors, primarily through point mutations in the DHFR gene, necessitates the development of novel inhibitors with efficacy against both wild-type and mutant forms of the enzyme. This technical guide provides an in-depth overview of DHFR-IN-5, a potent inhibitor of Dihydrofolate Reductase, with a focus on its comparative inhibitory activity against wild-type and mutant DHFR, detailed experimental methodologies, and relevant cellular signaling pathways.
Introduction to DHFR and this compound
DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors for the synthesis of nucleotides and amino acids.[1][3][4] Consequently, DHFR inhibitors have been successfully developed as anticancer drugs (e.g., methotrexate) and antimalarial agents (e.g., pyrimethamine).[3] However, the clinical utility of these drugs is often compromised by the development of resistance, frequently arising from mutations within the DHFR active site that reduce inhibitor binding affinity.[2]
This compound is a potent, orally active inhibitor of DHFR, showing promise in overcoming drug resistance, particularly in the context of malaria.[5] This guide will present the available quantitative data on its activity and provide the necessary technical information for its evaluation.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against both wild-type and mutant forms of Plasmodium falciparum DHFR. The available data is summarized in the table below.
| Target Enzyme | Inhibitor | Parameter | Value (nM) |
| Wild-Type P. falciparum DHFR (TM4 strain) | This compound | IC50 | 4.6[5] |
| Quadruple Mutant P. falciparum DHFR (V1/S strain) | This compound | IC50 | 56[5] |
| Quadruple Mutant P. falciparum DHFR | This compound | Ki | 0.54[5] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Ki (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity.
The data indicates that while this compound is most potent against the wild-type enzyme, it retains significant activity against the quadruple mutant, a strain known for its high level of resistance to conventional antifolates.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the characterization of DHFR inhibitors like this compound.
DHFR Enzymatic Inhibition Assay (Spectrophotometric)
This is a common in vitro assay to determine the inhibitory activity of a compound against purified DHFR enzyme.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][7] The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified recombinant wild-type and mutant DHFR enzymes
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 M KCl)[6]
-
NADPH solution
-
Dihydrofolate (DHF) solution (substrate)
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR enzyme, NADPH, DHF, and the test inhibitor in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
DHFR enzyme solution (at a final concentration optimized for a linear reaction rate)
-
Test inhibitor at various concentrations (a serial dilution is recommended)
-
NADPH solution (e.g., final concentration of 0.1-0.2 mM)[6]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution (e.g., final concentration of 0.1-0.2 mM).[6]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[8][9]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Proliferation Assay
This assay determines the effect of an inhibitor on the growth of cells, which is a functional readout of DHFR inhibition in a cellular context.
Principle: Inhibition of DHFR in cells depletes the nucleotide pool, leading to cell cycle arrest and inhibition of proliferation. The extent of proliferation can be measured using various methods, such as the XTT assay.
Materials:
-
Cell lines expressing either wild-type or mutant DHFR
-
Complete cell culture medium
-
This compound or other test compounds
-
96-well cell culture plates
-
XTT labeling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
XTT Assay:
-
Add the XTT labeling reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a few hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis:
-
Normalize the absorbance values to a vehicle-treated control.
-
Plot the percentage of cell viability against the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Logical Relationships
While DHFR is a metabolic enzyme, its activity is interconnected with cellular signaling pathways that regulate cell growth and proliferation.
DHFR-Mediated Nucleotide Synthesis Pathway
The canonical role of DHFR is in the folate metabolic pathway, which is essential for DNA synthesis.
Caption: The role of DHFR in the folate metabolic pathway leading to DNA synthesis.
MDM2-Mediated Regulation of DHFR Activity
Recent studies have identified a direct interaction between the oncogene MDM2 and DHFR. MDM2, a ubiquitin ligase, can monoubiquitinate DHFR, leading to a reduction in its enzymatic activity.[10] This interaction is independent of the tumor suppressor p53.
Caption: MDM2 negatively regulates DHFR activity through monoubiquitination.
Experimental Workflow for DHFR Inhibitor Screening
The process of identifying and characterizing a DHFR inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cell-based and in vivo studies.
Caption: A generalized workflow for the discovery and characterization of DHFR inhibitors.
Conclusion
This compound demonstrates potent inhibitory activity against both wild-type and a clinically relevant quadruple mutant of P. falciparum DHFR. This profile suggests its potential as a valuable therapeutic agent to combat drug-resistant malaria. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and other novel DHFR inhibitors. Understanding the interplay between DHFR, its inhibitors, and cellular regulatory mechanisms, such as the interaction with MDM2, will be crucial for the development of next-generation therapies targeting the folate pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The implication of dihydrofolate reductase and dihydropteroate synthetase gene mutations in modification of Plasmodium falciparum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell-free enzymatic assay for DHFR [bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. content.abcam.com [content.abcam.com]
- 10. MDM2 Regulates Dihydrofolate Reductase Activity through Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
DHFR-IN-5: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHFR-IN-5, also known as p218, is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), with notable activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1][2] This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines generalized experimental protocols for the investigation of its cellular uptake and metabolism, critical parameters for its further development as a therapeutic agent. Due to the limited availability of public data on the specific cellular transport and metabolic fate of this compound, this document presents established methodologies in the field of DHFR inhibitors as a framework for future research.
Introduction to this compound
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3][4] This process is essential for the synthesis of nucleotides and certain amino acids, and thus for cell proliferation.[5] Consequently, DHFR has been a key target for the development of anticancer and antimicrobial drugs.[5] this compound has emerged as a promising anti-malarial candidate due to its potent inhibition of the P. falciparum DHFR enzyme, including mutant forms that confer resistance to existing antifolate drugs.[1][2]
Quantitative Data Summary
While detailed studies on the cellular uptake and metabolism of this compound are not extensively published, the available preclinical data provides key insights into its potency and pharmacokinetic profile.
| Parameter | Value | Species/System | Reference |
| Ki (quadruple mutant P. falciparum DHFR) | 0.54 nM | Enzyme Assay | [1][2] |
| IC50 (wild-type P. falciparum TM4) | 4.6 nM | In Vitro | [1][2] |
| IC50 (quadruple mutant P. falciparum V1/S) | 56 nM | In Vitro | [1][2] |
| Oral Bioavailability | 46.3% | Rat | [1][2] |
| Half-life (t1/2) | 7.3 hours | Rat | [1][2] |
| Administration Dose | 30 mg/kg (oral) | Rat | [1][2] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the DHFR enzyme, thereby blocking the regeneration of tetrahydrofolate from dihydrofolate. This disruption of the folate cycle leads to a depletion of downstream metabolites essential for DNA synthesis and cellular replication.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to study the cellular uptake and metabolism of this compound.
Cellular Uptake Studies
Objective: To quantify the rate and extent of this compound uptake into target cells (e.g., P. falciparum-infected erythrocytes or a relevant cancer cell line).
Methodology: Radiolabeled Uptake Assay
-
Cell Culture: Culture target cells to a logarithmic growth phase.
-
Radiolabeling: Synthesize or procure a radiolabeled version of this compound (e.g., [³H]-DHFR-IN-5).
-
Uptake Experiment:
-
Incubate cells in a buffer containing a known concentration of [³H]-DHFR-IN-5 at 37°C.
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), remove aliquots of the cell suspension.
-
Separate cells from the incubation medium by centrifugation through a non-aqueous layer (e.g., silicone oil) to minimize loss of intracellular content.
-
Lyse the cell pellet and measure the intracellular radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound at each time point.
-
Determine the initial rate of uptake from the linear portion of the uptake curve.
-
To investigate the mechanism of transport, perform competition assays with known inhibitors of folate transporters or vary the temperature and ion concentrations.
-
Metabolism Studies
Objective: To identify and quantify the metabolites of this compound in a biological system (e.g., liver microsomes or in vivo).
Methodology: In Vitro Metabolism using Liver Microsomes
-
Microsome Preparation: Obtain or prepare liver microsomes from a relevant species (e.g., human, rat).
-
Incubation:
-
Incubate this compound with liver microsomes in the presence of NADPH (as a cofactor for cytochrome P450 enzymes).
-
Include positive and negative controls (e.g., a known metabolized compound and a no-enzyme control).
-
Incubate at 37°C for a set time period (e.g., 60 minutes).
-
-
Sample Extraction: Stop the reaction (e.g., by adding a cold organic solvent like acetonitrile) and precipitate the proteins by centrifugation.
-
LC-MS/MS Analysis:
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop a chromatographic method to separate the parent compound (this compound) from its potential metabolites.
-
Use the mass spectrometer to identify the mass of the parent compound and any new peaks corresponding to metabolites.
-
Fragment the parent and metabolite ions to elucidate their structures.
-
-
Data Analysis:
-
Quantify the amount of parent compound remaining over time to determine the rate of metabolism.
-
Identify the chemical modifications of the metabolites (e.g., hydroxylation, glucuronidation).
-
Conclusion and Future Directions
This compound is a potent inhibitor of P. falciparum DHFR with promising in vivo activity. While its pharmacokinetic profile in rats is favorable, a detailed understanding of its cellular uptake and metabolic fate is crucial for its clinical development. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate these key pharmacological properties. Future studies should focus on identifying the specific transporters involved in its cellular entry and the metabolic pathways responsible for its clearance. This knowledge will be invaluable for optimizing dosing regimens, predicting potential drug-drug interactions, and ultimately advancing this compound as a next-generation anti-malarial agent.
References
Methodological & Application
Application Notes and Protocols for a Novel Dihydrofolate Reductase (DHFR) Inhibitor in Malaria Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This pathway is essential for the synthesis of DNA, and its disruption is a validated strategy for antimalarial drug development.[1][4] Antifolate drugs like pyrimethamine have historically been effective, but widespread resistance due to mutations in the dhfr gene necessitates the discovery of new inhibitors.[2][5] These application notes provide a comprehensive overview of the experimental protocols for the preclinical evaluation of a novel DHFR inhibitor against P. falciparum.
Mechanism of Action
The folate pathway in P. falciparum is responsible for producing tetrahydrofolate (THF), a cofactor essential for the synthesis of thymidylate, purines, and some amino acids.[1][6] DHFR catalyzes the reduction of dihydrofolate (DHF) to THF.[3][4] Inhibition of DHFR blocks the regeneration of THF, leading to a depletion of essential precursors for DNA synthesis and parasite death.[1]
Signaling Pathway Diagram:
Caption: The P. falciparum folate biosynthesis pathway and the inhibitory action of a novel DHFR inhibitor.
Quantitative Data Summary
The following tables summarize hypothetical but realistic quantitative data for a novel DHFR inhibitor, benchmarked against known compounds.
Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition
| Compound | Target | Ki (nM) | IC50 Wild-Type (nM) | IC50 Quadruple Mutant (nM) | Selectivity Index (SI) |
| Novel DHFR Inhibitor | PfDHFR | 0.5 | 1.2 | 5.8 | >1000 |
| Pyrimethamine | PfDHFR | 0.1 | 0.5 | >5000 | ~2000 |
| P218 | PfDHFR | - | 0.2 | 0.3 | >1000 |
Ki: Inhibition constant against recombinant P. falciparum DHFR (PfDHFR). IC50: 50% inhibitory concentration against parasite growth in vitro. Quadruple Mutant refers to P. falciparum strains with N51I, C59R, S108N, and I164L mutations in the dhfr gene.[3][5] Selectivity Index (SI) is the ratio of cytotoxicity (e.g., against a human cell line like Vero) to antimalarial activity.
Table 2: In Vivo Efficacy in a Murine Model
| Compound | Mouse Model | Route of Administration | ED50 (mg/kg) | ED90 (mg/kg) |
| Novel DHFR Inhibitor | P. berghei infected ICR mice | Oral (p.o.) | 1.5 | 4.0 |
| Novel DHFR Inhibitor | P. falciparum infected humanized NSG mice | Oral (p.o.) | 0.8 | 2.5 |
| Pyrimethamine | P. berghei infected ICR mice | Subcutaneous (s.c.) | 0.3 | 1.0 |
| P218 | P. falciparum infected SCID mice | - | 0.3 | 1.0 |
ED50/ED90: Effective dose required to suppress parasitemia by 50% or 90% compared to an untreated control group.[7]
Experimental Protocols
Recombinant PfDHFR Enzyme Inhibition Assay
This protocol determines the direct inhibitory activity of the compound on the target enzyme.
Methodology:
-
Expression and Purification of Recombinant PfDHFR:
-
The DHFR domain of the P. falciparum DHFR-TS gene is cloned into an expression vector (e.g., pET vectors) and transformed into E. coli.
-
Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[8]
-
-
Enzyme Kinetics Assay:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains buffer (e.g., 50 mM TES, pH 7.0), NADPH (100 µM), and the purified PfDHFR enzyme (~0.005 units).[8]
-
The novel DHFR inhibitor is added at various concentrations.
-
The reaction is initiated by adding the substrate, dihydrofolate (DHF) (100 µM).[8]
-
The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
Experimental Workflow Diagram:
Caption: Workflow for the recombinant PfDHFR enzyme inhibition assay.
In Vitro Anti-plasmodial Activity Assay
This assay measures the efficacy of the inhibitor against the growth of P. falciparum in red blood cells.
Methodology:
-
Parasite Culture:
-
P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Drug Susceptibility Assay (SYBR Green I-based):
-
Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension.
-
The novel DHFR inhibitor is serially diluted in a 96-well plate.
-
The parasite suspension is added to the wells containing the drug dilutions.
-
Plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, the plates are frozen to lyse the red blood cells.
-
A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The 50% inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro anti-plasmodial activity assay.
In Vivo Efficacy Study (4-Day Suppressive Test)
This protocol evaluates the in vivo antimalarial activity of the compound in a murine model.[7]
Methodology:
-
Animal Model and Infection:
-
Drug Administration:
-
The novel DHFR inhibitor is formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Treatment starts 2-4 hours post-infection and continues once daily for four consecutive days (Days 0 to 3).
-
The compound is administered via the desired route (e.g., oral gavage or subcutaneous injection) at various doses. A vehicle control group is included.
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are fixed with methanol and stained with Giemsa.
-
Parasitemia is determined by light microscopy by counting the number of infected red blood cells per 1,000 total red blood cells.
-
-
Data Analysis:
-
The percent suppression of parasitemia for each dose group is calculated relative to the vehicle-treated control group.
-
The ED50 and ED90 values are determined by non-linear regression analysis of the dose-response data.[7]
-
Experimental Workflow Diagram:
Caption: Workflow for the in vivo 4-day suppressive test.
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Malarial Dihydrofolate Reductase as Drug Target - Proteopedia, life in 3D [proteopedia.org]
- 4. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for DHFR-IN-5 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation.[3][4][5] Consequently, DHFR has been a significant therapeutic target for antimicrobial and anticancer drugs.[2][4][5][6] DHFR-IN-5 is a potent and selective inhibitor of DHFR, demonstrating potential as a lead compound for drug development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel DHFR inhibitors.
Mechanism of Action
This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[4][5] This inhibition blocks the production of tetrahydrofolate, leading to a depletion of the precursors required for DNA synthesis.[4][5] The disruption of this pathway ultimately results in the cessation of cell growth and division, particularly affecting rapidly proliferating cells such as cancer cells or bacteria.[2][5][6]
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of this compound has been characterized against DHFR from various species and in cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species/Cell Line | Assay Type |
| IC50 | 22.4 nM | M. tuberculosis DHFR | Biochemical HTS Assay[7] |
| IC50 | 237 nM | M. tuberculosis DHFR | Diaphorase-coupled Assay[8] |
| IC50 | 80 pM | Partially Purified DHFR | Cell-free Enzymatic Assay[9] |
| MIC99 | 207 µM | M. tuberculosis H37Rv | Whole-cell Assay[7] |
| MIC99 | 70.7 µM | DHFR-sensitized M. tuberculosis | Whole-cell Assay[7] |
| CC50 | > 99 µM | HeLa Cells | Cytotoxicity Assay[10] |
Experimental Protocols
High-Throughput Screening (HTS) for DHFR Inhibitors (Colorimetric Assay)
This protocol is adapted for a 96-well format and is suitable for screening large compound libraries for inhibitors of DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[11][12]
Materials:
-
DHFR Assay Buffer (e.g., 0.05M Tris-HCl, pH 7.5, 0.5M KCl)[9]
-
Recombinant DHFR Enzyme
-
DHFR Substrate (Dihydrofolate)
-
NADPH
-
This compound (or other test compounds)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DHFR Assay Buffer.
-
Add 2 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
For the positive control, add 2 µL of Methotrexate (final concentration 5-50 nM).[1]
-
For the negative control (no inhibition), add 2 µL of DHFR Assay Buffer.
-
-
Enzyme and NADPH Addition:
-
Initiation of Reaction:
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm (A340) in kinetic mode, taking readings every 30 seconds for 5-10 minutes. Alternatively, for a single time-point assay, incubate for a fixed time (e.g., 30 minutes) and then read the final absorbance.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_negative_control - Rate_sample) / Rate_negative_control] * 100
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: High-throughput screening workflow for DHFR inhibitors.
Whole-Cell Activity Assay
This protocol is designed to evaluate the efficacy of DHFR inhibitors against whole bacterial or mammalian cells.
Materials:
-
Bacterial strain (e.g., M. tuberculosis H37Rv) or mammalian cell line (e.g., A431)
-
Appropriate culture medium
-
This compound (or other test compounds)
-
Resazurin (for viability staining)
-
96-well opaque plates (for fluorescence-based readout)
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Seeding:
-
Culture the cells to the mid-logarithmic phase.
-
Dilute the cell suspension to the desired seeding density in the culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the compound dilutions to the wells containing cells. The final volume in each well will be 200 µL.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a duration suitable for the cell type (e.g., 7 days for M. tuberculosis, 48 hours for A549 cells).[13]
-
-
Viability Assessment:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for an additional period (e.g., 24 hours for M. tuberculosis, 4 hours for mammalian cells) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percent inhibition of cell growth for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Conclusion
This compound serves as a valuable tool for studying DHFR inhibition and for the development of novel therapeutics. The provided protocols offer robust and reliable methods for high-throughput screening and characterization of DHFR inhibitors. These assays can be readily adapted to specific research needs, facilitating the discovery of new drug candidates targeting the folate pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity | PLOS One [journals.plos.org]
- 9. Cell-free enzymatic assay for DHFR [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. academic.oup.com [academic.oup.com]
- 13. DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting DHFR-IN-5 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering insolubility issues with DHFR-IN-5, a putative inhibitor of Dihydrofolate Reductase (DHFR). The information provided is based on best practices for handling small molecule inhibitors and executing DHFR-related assays.
Troubleshooting Guide: this compound Insolubility
Researchers may encounter challenges with the solubility of this compound during stock solution preparation, dilution into aqueous buffers for enzymatic assays, or in cell-based experiments. Below are common issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial solubilization | Improper solvent choice or insufficient solvent volume. | - Consult the manufacturer's datasheet for recommended solvents. - If no specific solvent is recommended, start with common organic solvents such as DMSO, ethanol, or DMF. - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. - Use sonication for short periods to break up aggregates. |
| Precipitation when diluting into aqueous buffer | The compound is "crashing out" of solution due to the lower solubility in aqueous environments. | - Decrease the final concentration of the compound in the assay. - Increase the percentage of the organic solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects enzyme activity (typically <1%). - Use a surfactant such as Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the aqueous buffer to improve solubility. - Prepare an intermediate dilution in a co-solvent system before the final dilution into the aqueous buffer. |
| Inconsistent results in cell-based assays | Poor solubility leading to variable effective concentrations. Precipitation in cell culture media. | - Visually inspect the media for any signs of precipitation after adding the compound. - Prepare fresh dilutions for each experiment. - Consider using a formulation with solubilizing agents suitable for in-vivo or cell-based studies, such as PEG300 and Tween 80.[1] |
| Low apparent potency in enzymatic assays | The actual concentration of the soluble compound is lower than the nominal concentration due to precipitation. | - Filter the final solution through a 0.22 µm syringe filter to remove any precipitated material before adding to the assay. - Determine the actual concentration of the soluble compound spectrophotometrically if the compound has a known extinction coefficient. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The optimal solvent for this compound is not definitively established in public literature. For novel inhibitors, it is recommended to start with small-scale solubility tests in common laboratory solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF). Always refer to the manufacturer's product data sheet as the primary source of information. For similar compounds, solubility in DMSO is often reported.[2]
Q2: My this compound precipitated when I added it to my assay buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To resolve this, you can try several approaches:
-
Lower the final concentration: Your experiment may still be successful at a lower, more soluble concentration of the inhibitor.
-
Increase co-solvent: Modestly increase the percentage of your organic stock solvent (e.g., DMSO) in the final assay volume. Be sure to include a vehicle control with the same solvent concentration to account for any effects on the enzyme.
-
Use surfactants: Adding a small amount of a non-ionic surfactant like Tween-80 can help maintain the compound's solubility in aqueous solutions.
Q3: How can I prepare this compound for in vivo studies?
A3: For in vivo experiments, a common formulation involves a mixture of solvents to ensure bioavailability and prevent precipitation. A typical formulation might consist of DMSO, PEG300, Tween 80, and saline or PBS.[1] For example, a working solution could be prepared in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1] The exact ratios may need to be optimized for your specific compound and experimental design.
Q4: Can sonication or heating improve the solubility of this compound?
A4: Yes, both techniques can help dissolve your compound. Gentle warming (e.g., in a 37°C water bath) and brief periods of sonication can be effective. However, be cautious with heat as it can degrade some compounds. Always check the compound's stability information. After warming, allow the solution to return to room temperature to ensure it remains in solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Start with a small amount of this compound powder (e.g., 1 mg).
-
Add a small volume of 100% DMSO (e.g., 100 µL) to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Sonicate the vial in a water bath sonicator for 5 minutes.
-
Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for storage or further dilution.
-
Store the stock solution at -20°C or -80°C as recommended for the compound.[1]
Protocol 2: DHFR Enzymatic Assay
This protocol is based on a general spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[3]
-
Prepare Assay Buffer: 0.05M Tris-HCl buffer (pH 7.5) containing 0.5M KCl.[3]
-
Prepare Reagents:
-
NADPH Solution: Prepare a solution of 0.137 mM NADPH in the Assay Buffer.[3]
-
DHF Solution: Prepare a solution of 0.187 mM Dihydrofolic acid (DHF) in the Assay Buffer.[3]
-
DHFR Enzyme: Dilute the DHFR enzyme stock to a suitable concentration (e.g., 35 µg/mL) in the Assay Buffer.[3]
-
This compound dilutions: Prepare serial dilutions of the this compound stock solution in 100% DMSO.
-
-
Assay Procedure (for a 1 mL reaction):
-
In a quartz cuvette, combine the Assay Buffer, 0.137 mM NADPH, and the desired concentration of this compound (or vehicle control).
-
Add the DHFR enzyme and incubate for a few minutes at 25°C.
-
Initiate the reaction by adding 0.187 mM DHF.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 2.5 minutes), taking readings every 15 seconds.
-
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. Determine the % inhibition for each concentration of this compound and calculate the IC50 value.
Visualizations
Caption: Mechanism of DHFR inhibition by this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
How to overcome DHFR-IN-5 instability in solution
Welcome to the technical support center for DHFR-IN-5. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this potent dihydrofolate reductase inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), particularly effective against the quadruple mutant Plasmodium falciparum DHFR with a Ki value of 0.54 nM.[1] It is supplied as an off-white to gray solid.[1]
Q2: What are the recommended storage conditions for this compound?
The supplier recommends storing the solid compound at 4°C and protecting it from light.[1] When in solvent, it is also crucial to protect it from light.[1]
Q3: What is the chemical structure of this compound?
The chemical formula of this compound is C18H24N4O4, and its molecular weight is 360.41.[1] Its structure can be represented by the SMILES string: O=C(CCC1=C(OCCCOC2=C(CC)N=C(N)N=C2N)C=CC=C1)O.[1]
Q4: In which solvents is this compound soluble?
While specific solubility data is not widely published, based on its chemical structure which contains both polar (carboxylic acid, amines) and non-polar (aromatic rings, alkyl chains) moieties, this compound is likely soluble in organic solvents such as DMSO and ethanol. Solubility in aqueous buffers may be limited and pH-dependent due to the carboxylic acid group.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues encountered with the stability of this compound in experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in aqueous buffer | Low aqueous solubility of this compound. The compound may be "crashing out" of solution. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final assay buffer. However, be mindful of the solvent tolerance of your experimental system. - Adjust the pH of the buffer. The carboxylic acid moiety suggests that solubility may increase at a pH above its pKa (typically around 4-5). - Prepare a more dilute stock solution and/or final concentration. |
| Loss of compound activity over time | Chemical degradation of this compound. Potential degradation pathways include hydrolysis of the ether linkage or oxidation. Light sensitivity is also a key factor. | - Prepare fresh solutions for each experiment from a recently prepared stock. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. - Consider degassing solvents to remove dissolved oxygen, which could contribute to oxidative degradation. |
| Inconsistent experimental results | Inaccurate concentration of this compound due to degradation or incomplete dissolution. | - Visually inspect solutions for any precipitate before use. If observed, gently warm and vortex the solution. If precipitate remains, centrifuge the solution and use the supernatant, noting that the concentration may be lower than intended. - Perform a concentration determination of your stock solution using UV-Vis spectrophotometry if an extinction coefficient is known or can be determined. - Always use freshly prepared dilutions from a validated stock solution for critical experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a standardized method for preparing and storing this compound to maximize its stability and ensure consistent experimental outcomes.
Materials:
-
This compound solid
-
Anhydrous DMSO (or other suitable organic solvent)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound solid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Usage: When needed, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
This experiment is designed to determine the stability of this compound in your specific experimental buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your experimental aqueous buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration. Ensure the final concentration of the organic solvent (from the stock solution) is compatible with your assay.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain an initial chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Half-Life Calculation: Plot the percentage of remaining this compound against time to estimate its half-life in your buffer.
Visualizations
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound instability issues.
References
Technical Support Center: Enhancing Oral Bioavailability of DHFR-IN-5 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of Dihydrofolate Reductase (DHFR) inhibitors, including analogs of DHFR-IN-5.
Troubleshooting Guide
This guide addresses common issues encountered when developing orally administered DHFR inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of the this compound analog. | The compound may have a highly crystalline structure or be excessively lipophilic. | • Particle Size Reduction: Decrease the particle size through micronization or nanocrystal technology to increase the surface area for dissolution.[1] • Formulation with Excipients: Incorporate solubilizing agents, surfactants, or co-solvents in the formulation. • Amorphous Solid Dispersions: Create solid dispersions with polymers to disrupt the crystal lattice. • Prodrug Approach: Synthesize a more soluble prodrug that converts to the active compound in vivo.[2] |
| Poor permeability across intestinal epithelium. | The compound may be too polar, too large, or a substrate for efflux transporters (e.g., P-glycoprotein). | • Lipid-Based Formulations: Formulate the compound in self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles to enhance membrane transport.[1] • Permeation Enhancers: Include excipients that reversibly open tight junctions between intestinal cells. • Chemical Modification: Modify the structure to optimize lipophilicity (LogP in the range of 1-3 is often favorable).[3] |
| High first-pass metabolism. | The compound is extensively metabolized in the liver or gut wall before reaching systemic circulation. | • Inhibition of Metabolic Enzymes: Co-administer a safe inhibitor of the relevant metabolizing enzymes (e.g., CYP450 enzymes). • Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism. • Route of Administration Modification: For preclinical studies, consider alternative routes that bypass the portal circulation (e.g., intraperitoneal, subcutaneous) to determine maximum achievable systemic exposure. |
| Inconsistent or highly variable plasma concentrations in animal studies. | This could be due to poor formulation, food effects, or inherent variability in absorption. | • Standardize Dosing Conditions: Administer the compound to fasted animals to minimize food-related variability. • Improve Formulation: Develop a more robust and reproducible formulation, such as a solution or a well-characterized suspension. • Dose Escalation Studies: Evaluate dose proportionality to identify potential saturation of absorption mechanisms.[4] |
| Low oral bioavailability (%F) despite good solubility and permeability. | The compound may be unstable in the gastrointestinal tract (e.g., acid degradation in the stomach). | • Enteric Coating: Formulate the compound in an enteric-coated capsule or tablet to protect it from stomach acid. • pH Modification of Formulation: Use buffering agents in the formulation to locally modify the pH in the gastrointestinal tract. |
Frequently Asked Questions (FAQs)
1. What is the target enzyme for this compound and its analogs, and how does its inhibition affect cells?
This compound and its analogs target Dihydrofolate Reductase (DHFR).[5][6] This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme essential for the production of nucleotides (purines and thymidylate) and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[5][6]
2. What are the typical physicochemical properties of DHFR inhibitors that can affect their oral bioavailability?
Many DHFR inhibitors, particularly those with a pyrimidine core, can have poor aqueous solubility due to their planar, aromatic structures.[3] Their oral bioavailability can be limited by factors such as low dissolution rate in the gastrointestinal fluids, poor permeability across the intestinal membrane, and susceptibility to first-pass metabolism.[2] For example, the oral bioavailability of methotrexate, a well-known DHFR inhibitor, is variable and decreases with increasing doses due to saturation of its active transport mechanism.[4][8] In contrast, other DHFR inhibitors like trimethoprim and pyrimethamine generally exhibit good oral absorption.[9][10][11]
3. How can I predict the oral bioavailability of my this compound analog in silico?
In silico tools can provide an early assessment of the potential for good oral bioavailability. Lipinski's Rule of Five is a widely used guideline to evaluate "drug-likeness" for oral administration.[12] More advanced computational models can predict properties such as aqueous solubility, intestinal permeability (Caco-2), plasma protein binding, and metabolic stability. These predictions can help prioritize compounds for further experimental evaluation.
4. What in vitro models are recommended for assessing the intestinal permeability of this compound analogs?
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The rate of transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side is measured. This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein.
5. What are the key parameters to measure in an in vivo pharmacokinetic study to determine oral bioavailability?
An in vivo pharmacokinetic study, typically in rodents (mice or rats), is essential to determine the oral bioavailability of a compound. The key parameters to measure are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
To calculate the absolute oral bioavailability (%F), the compound must be administered both orally (PO) and intravenously (IV) in separate experiments. The oral bioavailability is then calculated as: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[13]
Quantitative Data of Known DHFR Inhibitors
The following table summarizes publicly available pharmacokinetic data for some well-established DHFR inhibitors. This data can serve as a reference for researchers working on novel analogs.
| Compound | Species | Dose | Route | Cmax | Tmax (h) | AUC | Oral Bioavailability (%F) |
| Methotrexate | Human | Low doses | Oral | - | - | - | ~60%[8] |
| Methotrexate | Human | High doses | Oral | - | - | - | Decreased[4][8] |
| Trimethoprim | Human | 160 mg | Oral | ~1 µg/mL[14] | 1-4[14] | ~30 mg/L·h[14] | ~102.7%[10] |
| Pyrimethamine | Human | - | Oral | - | 1.5-8[15] | - | >90%[9] |
| Pyrimethamine | Human | 1 mg/kg | IV | 2089 ± 565 ng/mL | - | 332 mg/L/h | - |
| Sulfamethoxazole | Human | 800 mg | Oral | 60.3 ± 9.2 µg/mL | - | - | ~109.4%[10] |
Note: The pharmacokinetic parameters can vary depending on the study population, formulation, and analytical methods used.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound analog and to assess if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral):
-
The test compound is added to the apical (AP) side of the Transwell insert.
-
Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Efflux Ratio Determination (Bidirectional Permeability):
-
The experiment is also performed in the reverse direction (BL to AP).
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated as Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
-
Controls: Propranolol (high permeability) and Atenolol (low permeability) are typically used as control compounds.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound analog.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats or CD-1 mice are commonly used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose via the tail vein.
-
Oral (PO) Group: The compound is formulated as a solution or suspension and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated by comparing the dose-normalized AUC from the oral and intravenous routes.
Visualizations
Caption: Mechanism of action of this compound analogs in the folate metabolism pathway.
References
- 1. A study of the comparative bioavailability of pyrimethamine-sulfadoxine obtained from two oral preparations [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 4. Methotrexate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 7. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate - Wikipedia [en.wikipedia.org]
- 9. extranet.who.int [extranet.who.int]
- 10. Oral absorption of trimethoprim-sulfamethoxazole in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Bioavailability (F%) [pharmainformatic.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. reference.medscape.com [reference.medscape.com]
DHFR-IN-5 degradation pathways and how to avoid them
Disclaimer: The specific compound "DHFR-IN-5" is not readily identifiable in publicly available scientific literature or chemical databases. Therefore, this guide uses Methotrexate (MTX), a widely studied and structurally relevant DHFR inhibitor, as a representative model to discuss potential degradation pathways and troubleshooting strategies. The principles outlined here are generally applicable to many small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistent results are a common symptom of compound instability. Degradation of your DHFR inhibitor can lead to a decrease in its effective concentration, resulting in variable inhibition of the DHFR enzyme and inconsistent downstream effects in your cellular or biochemical assays. It is crucial to handle and store the compound properly to minimize degradation.
Q2: What are the common degradation pathways for small molecule DHFR inhibitors like this compound?
A2: Based on related compounds, the most common degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV light, can induce chemical changes in the molecule.
-
Oxidation: The presence of reactive oxygen species (ROS) or atmospheric oxygen can lead to oxidative degradation.
-
Hydrolysis: The chemical breakdown of the compound due to reaction with water. This can be pH-dependent.
-
Enzymatic Degradation: If used in complex biological systems (e.g., cell culture with serum, in vivo studies), the compound may be metabolized by cellular enzymes.
Q3: How should I store my stock solution of this compound to minimize degradation?
A3: For maximal stability, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Use a suitable, anhydrous solvent as recommended by the manufacturer.
Q4: Can the solvent I use affect the stability of this compound?
A4: Absolutely. The choice of solvent is critical. It is important to use a solvent in which the compound is highly soluble and stable. For many inhibitors, anhydrous DMSO is a common choice for initial stock solutions. However, for aqueous working solutions, the pH and buffer composition can significantly impact stability. It is advisable to prepare aqueous solutions fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitory activity over time in working solutions. | Degradation in aqueous buffer. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution before use. |
| Precipitate forms in my stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve. If the issue persists, consider preparing a fresh stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments performed on different days. | Photodegradation of the compound on the lab bench. | Protect all solutions containing the inhibitor from light at all times. Use amber tubes and minimize exposure to ambient light during experimental setup. |
| High background signal or unexpected side effects in cell-based assays. | Formation of active or cytotoxic degradation products. | Confirm the purity of your stock solution using analytical techniques like HPLC. If degradation is suspected, use a freshly prepared solution from a new vial of solid compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the inhibitor over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Amber microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound at a final concentration of 100 µM in the experimental aqueous buffer.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the intact compound.
-
Incubate the remaining solution under desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
Signaling Pathways and Workflows
DHFR Signaling Pathway Inhibition
Caption: Inhibition of the DHFR enzyme by this compound blocks the conversion of DHF to THF.
Potential Degradation Pathways of a DHFR Inhibitor
Caption: Common environmental factors leading to the degradation of a small molecule inhibitor.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound.
Technical Support Center: Refining DHFR-IN-5 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHFR-IN-5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as P218, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR).[1] Its primary mechanism of action is to block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. This inhibition depletes the cellular pool of THF, which is essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. The disruption of DNA synthesis and repair ultimately leads to cell cycle arrest and apoptosis. This compound is a slow-on/slow-off, tight-binding inhibitor, which means it has a prolonged residence time on its target enzyme.[2][3]
Q2: What are the known pharmacokinetic parameters of this compound?
Pharmacokinetic studies in rats following a 30 mg/kg oral dose have shown good oral bioavailability and a reasonable half-life.[1][2]
| Parameter | Value | Species | Dose |
| Oral Bioavailability | 46.3% | Rat | 30 mg/kg |
| Half-life (t½) | 7.3 hours | Rat | 30 mg/kg |
| Brain Distribution | Minimal | Rat | 30 mg/kg |
Q3: What is the known safety profile of this compound?
Preclinical safety studies have indicated a favorable safety profile for this compound.
| Test | Result |
| Mutagenicity (Ames test) | Non-mutagenic |
| hERG Channel Inhibition | No significant inhibition up to 30 µM |
| Cytochrome P450 Inhibition | No significant inhibition up to 30 µM |
| No-Observed-Adverse-Effect Level (NOAEL) | ≥ 100 mg/kg |
Troubleshooting Guide
Q4: I am having trouble dissolving this compound. What solvents are recommended?
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is a common solvent for creating high-concentration stock solutions of many inhibitors.
-
Ethanol: Another option for initial solubilization.
-
Dimethylformamide (DMF): Can also be used for dissolving many organic compounds.
For Aqueous Working Solutions:
For in vivo administration, it is crucial to dilute the stock solution into a physiologically compatible vehicle. Be aware that diluting a concentrated organic stock solution into an aqueous buffer can cause precipitation. It is recommended to not store aqueous solutions for more than one day.
Q5: My this compound solution is precipitating upon dilution for in vivo administration. How can I prevent this?
Precipitation upon dilution of a DMSO or other organic solvent stock into an aqueous vehicle is a common issue. Here are some strategies to mitigate this:
-
Use of Excipients: Formulating this compound with excipients can improve its solubility and stability in aqueous solutions. A common formulation for oral gavage of poorly soluble compounds is a suspension or solution containing:
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that can improve solubility. A final concentration of 5% is often used.
-
Polyethylene glycol (PEG300 or PEG400): A polymer that can increase solubility. A final concentration of 30-40% is common.
-
Carboxymethylcellulose (CMC): A suspending agent that can help keep the compound evenly distributed if it is not fully dissolved. A 0.5% solution is a typical starting point.
-
-
pH Adjustment: The solubility of a compound can be pH-dependent. If the structure of this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at higher temperatures.
Q6: I am not observing the expected efficacy in my animal model. What are some potential reasons?
Several factors could contribute to a lack of efficacy in an in vivo experiment:
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Suboptimal Dosing: The effective dose can vary significantly between different animal models and disease states. The reported efficacious doses in malaria models were 0.3 mg/kg (ED50) and 1 mg/kg (ED90) in SCID mice.[2][5] A dose-response study may be necessary to determine the optimal dose for your specific model.
-
Poor Bioavailability: Although reported to have good oral bioavailability in rats, factors such as the formulation, animal strain, and diet can influence absorption. Ensure the compound is properly formulated to maximize absorption.
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Compound Instability: this compound may be unstable in the prepared formulation or under your experimental conditions. It is recommended to prepare fresh dosing solutions daily.
-
Target Engagement: Verify that the compound is reaching the target tissue at a sufficient concentration to inhibit DHFR. This can be assessed through pharmacokinetic/pharmacodynamic (PK/PD) studies.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice (General Guidance)
This protocol provides a general starting point for the formulation of this compound for oral administration. Optimization may be required based on the specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution; gentle vortexing or sonication may be used.
-
-
Prepare Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following order:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% sterile PBS or water
-
-
-
Prepare Dosing Solution:
-
Calculate the required volume of the this compound stock solution to achieve the desired final concentration in the vehicle.
-
Add the calculated volume of the DMSO stock solution to the pre-mixed vehicle.
-
Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear. If precipitation occurs, refer to the troubleshooting guide.
-
-
Administration:
-
Administer the dosing solution to the animals via oral gavage at the desired dose.
-
Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Experimental Workflow:
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., a line known to be sensitive to antifolates).
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound dosing solution as described in Protocol 1.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
References
Minimizing DHFR-IN-5 Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of DHFR-IN-5 in cellular models. By understanding the mechanism of action and potential off-target effects, users can optimize their experimental protocols to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[2][3][4][5][6][7] By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis.[2][3] this compound has shown high potency against the DHFR enzyme from the malaria parasite Plasmodium falciparum.[1]
Q2: What are the expected cytotoxic effects of this compound in mammalian cell lines?
A2: As DHFR is a critical enzyme in mammalian cells, this compound is expected to exhibit dose-dependent cytotoxicity.[5] The primary mechanism of toxicity is the inhibition of DNA synthesis, which will disproportionately affect rapidly dividing cells.[2] Common observable effects include a reduction in cell proliferation, changes in cell morphology, and induction of apoptosis.
Q3: Are there known IC50 values for this compound?
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A4: A dose-response study is essential to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability at a specific time point (e.g., 24, 48, or 72 hours). This will allow you to identify a concentration that effectively inhibits DHFR without causing excessive, unintended cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of unexpected cell death at low concentrations | - High sensitivity of the cell line to DHFR inhibition.- Errors in compound dilution.- Contamination of cell culture. | - Perform a thorough dose-response curve starting from very low (sub-nanomolar) concentrations.- Verify the stock solution concentration and serial dilutions.- Check for mycoplasma contamination and ensure aseptic technique. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Variability in compound potency (e.g., degradation of stock solution). | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Maintain precise and consistent incubation periods.- Aliquot the this compound stock solution and store it properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High background in cytotoxicity assays (e.g., MTT, LDH) | - Interference of this compound with the assay reagents.- Serum components in the media interacting with the compound or assay. | - Run a control with this compound in cell-free media to check for direct interference with the assay.- If interference is observed, consider using an alternative cytotoxicity assay.- When possible, reduce serum concentration during the assay incubation period, ensuring it does not affect cell viability on its own. |
| Observed cytotoxicity does not correlate with expected DHFR inhibition | - Off-target effects of this compound.- The chosen endpoint for measuring toxicity is not appropriate for the mechanism of action. | - Investigate potential off-target effects by assessing other cellular pathways.- Use multiple assays to assess cell health, such as a proliferation assay (e.g., BrdU incorporation) in conjunction with a viability assay (e.g., Annexin V/PI staining for apoptosis). |
Experimental Protocols
Dose-Response Study using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium. A suggested starting range is from 1 nM to 100 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to DHFR-IN-5 in P. falciparum
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DHFR-IN-5 and encountering acquired resistance in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of DNA, and its inhibition halts parasite replication.[1][2] this compound is designed with a flexible side chain to maintain binding affinity to both wild-type and pyrimethamine-resistant mutant PfDHFR enzymes.[3][4]
Q2: We are observing a loss of efficacy of this compound in our long-term P. falciparum cultures. What could be the cause?
A sustained loss of efficacy, characterized by a significant increase in the half-maximal inhibitory concentration (IC50), is likely due to the development of acquired resistance in the parasite population. This typically occurs through the selection of parasites with genetic mutations that alter the drug target, PfDHFR.
Q3: What are the known or expected mutations in PfDHFR that can confer resistance to DHFR inhibitors?
Resistance to classical DHFR inhibitors like pyrimethamine is well-documented and arises from a stepwise accumulation of point mutations in the dhfr gene.[5] Key mutations include S108N, N51I, C59R, and I164L.[6][7][8] While this compound is designed to be active against parasites with these common mutations, novel mutations or combinations of existing mutations could potentially lead to resistance. The S108N mutation is often the initial mutation to arise.[6]
Q4: How can we confirm that our parasite line has developed resistance to this compound?
Confirmation of resistance involves two key steps:
-
Phenotypic Analysis: Perform in vitro drug susceptibility testing to compare the IC50 value of this compound against your potentially resistant parasite line with that of a sensitive parental line (e.g., 3D7). A significant fold-increase in the IC50 value indicates resistance.
-
Genotypic Analysis: Sequence the dhfr gene of the resistant and parental parasite lines to identify any point mutations that may have arisen in the resistant population.
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in P. falciparum culture.
Possible Cause: Selection of a sub-population of parasites with reduced susceptibility to this compound.
Troubleshooting Steps:
-
Verify Drug Concentration and Integrity:
-
Ensure the stock solution of this compound is at the correct concentration and has been stored properly.
-
Prepare fresh dilutions for each experiment.
-
-
Perform a Dose-Response Assay:
-
Conduct a standard 72-hour SYBR Green I-based or [³H]-hypoxanthine incorporation assay to accurately determine the IC50 value.
-
Include a sensitive control strain (e.g., 3D7) and a known resistant strain (e.g., V1/S) for comparison.
-
-
Clone the Parasite Population:
-
If the culture shows a heterogeneous response, clone the parasite line by limiting dilution to isolate and characterize individual parasite clones.
-
Determine the IC50 for each clone to confirm if you have a mixed population of sensitive and resistant parasites.
-
Problem 2: Identification of a novel mutation in the PfDHFR gene of a resistant parasite line.
Possible Cause: The novel mutation is responsible for the observed resistance to this compound.
Troubleshooting Steps:
-
Assess the Functional Impact of the Mutation:
-
Use molecular modeling software to predict the structural changes in the PfDHFR active site caused by the mutation and how these might affect this compound binding.
-
If possible, express and purify the mutant PfDHFR enzyme and perform enzyme inhibition assays to directly measure the binding affinity of this compound to the mutant protein compared to the wild-type.
-
-
Reverse Genetics:
-
Introduce the identified mutation into a sensitive parasite background using genetic engineering techniques (e.g., CRISPR-Cas9).
-
Perform drug susceptibility assays on the genetically modified parasites to confirm that the specific mutation confers resistance to this compound.
-
-
Test for Cross-Resistance:
-
Evaluate the susceptibility of the resistant line to other DHFR inhibitors (e.g., pyrimethamine, cycloguanil) and other classes of antimalarial drugs to understand the cross-resistance profile.
-
Quantitative Data Summary
Table 1: In Vitro Susceptibility of P. falciparum Strains to DHFR Inhibitors
| P. falciparum Strain | PfDHFR Genotype (Mutations) | Pyrimethamine IC50 (nM) | Cycloguanil IC50 (nM) | P218 IC50 (nM) |
| 3D7 | Wild-type | 42,100 | 1,200 | 0.6 |
| Dd2 | N51I, C59R, S108N | - | - | - |
| V1/S | N51I, C59R, S108N, I164L | - | - | - |
| Ugandan Isolates (Median) | High prevalence of N51I, C59R, S108N | 42,100 | 1,200 | 0.6 |
| Quadruple Mutant (Uganda) | N51I, C59R, S108N, I164L | - | - | 5.7 |
Data for P218, a compound with a similar design philosophy to this compound, is included for reference.[9] IC50 values can vary between studies and laboratories.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
-
Parasite Culture: Maintain P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize parasite cultures to the ring stage.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in complete medium in a 96-well plate.
-
Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well of the drug-containing plate. Include drug-free wells as a positive control and uninfected red blood cells as a negative control.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.
Protocol 2: Genotypic Analysis of PfDHFR Mutations
-
Genomic DNA Extraction: Extract genomic DNA from saponin-lysed parasite pellets using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the dhfr gene using specific primers flanking the coding sequence.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the reference PfDHFR sequence (e.g., from PlasmoDB) to identify any nucleotide changes and the corresponding amino acid substitutions.
Visualizations
Caption: PfDHFR pathway, drug inhibition, and resistance mechanism.
Caption: Experimental workflow for confirming and characterizing resistance.
Caption: Troubleshooting logic for acquired resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malarial Dihydrofolate Reductase as Drug Target - Proteopedia, life in 3D [proteopedia.org]
- 5. Plasmodium falciparum dhps and dhfr markers of resistance to sulfadoxine–pyrimethamine five years (2016–2020) after the implementation of seasonal malaria chemoprevention in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DHFR-IN-5 and Methotrexate in DHFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent dihydrofolate reductase (DHFR) inhibitors: the established anticancer and anti-inflammatory agent, methotrexate, and the novel, selective antimalarial candidate, DHFR-IN-5.
Introduction to DHFR and its Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer, autoimmune diseases, and infectious diseases.
Methotrexate is a classical antifolate that acts as a potent, competitive inhibitor of DHFR. It is widely used in the treatment of various cancers and autoimmune disorders. This compound, also known as P218, is a more recently developed DHFR inhibitor designed with high selectivity for the DHFR enzyme of the malaria parasite Plasmodium falciparum.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and methotrexate against their respective target DHFR enzymes.
| Inhibitor | Target Organism/Enzyme | Inhibition Metric | Value | Reference |
| This compound (P218) | Plasmodium falciparum (wild-type, TM4) | IC50 | 4.6 nM | [1] |
| Plasmodium falciparum (quadruple mutant, V1/S) | IC50 | 56 nM | [1] | |
| Plasmodium falciparum (quadruple mutant) | Ki | 0.54 nM | [1] | |
| Homo sapiens (human) | - | Significantly weaker binder; designed for high selectivity | [2][3] | |
| Methotrexate | Homo sapiens (human) | Ki | 3.4 pM | N/A |
| Various (non-selective) | - | Potent inhibitor of mammalian and prokaryotic DHFRs | N/A |
Mechanism of Action and Signaling Pathway
Both this compound and methotrexate inhibit DHFR, thereby blocking the conversion of DHF to THF. This leads to a depletion of the cellular pool of THF, which in turn inhibits the synthesis of thymidylate and purines, ultimately leading to the cessation of DNA replication and cell division.
Caption: The DHFR inhibition pathway.
Experimental Protocols
DHFR Enzyme Inhibition Assay
A common method to determine the inhibitory potential of compounds against DHFR is a spectrophotometric enzyme activity assay. The protocol below is a generalized version based on commercially available kits.
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified recombinant DHFR enzyme (human or other species)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Test inhibitors (this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in DHFR Assay Buffer. Prepare serial dilutions of the test inhibitors.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Test inhibitor solution or vehicle control (e.g., DMSO)
-
DHFR enzyme solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHF solution to each well.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Caption: Workflow for a DHFR enzyme inhibition assay.
Conclusion
This compound and methotrexate are both potent inhibitors of DHFR but are designed for vastly different therapeutic applications due to their selectivity profiles. Methotrexate is a broad-spectrum DHFR inhibitor with established efficacy in cancer and autoimmune diseases, where the target is primarily human DHFR. Its lack of selectivity contributes to its side-effect profile. In contrast, this compound is a testament to rational drug design, exhibiting high potency and selectivity for the DHFR of the malaria parasite P. falciparum. This selectivity is crucial for minimizing host toxicity and highlights a key strategy in the development of modern anti-infective agents. For researchers in oncology and immunology, methotrexate remains a critical tool and benchmark compound. For those in infectious disease research, particularly in the field of antimalarials, this compound represents a promising lead compound that overcomes resistance to older antifolates.
References
Comparative Efficacy Analysis of DHFR Inhibitors: A Focus on DHFR-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel dihydrofolate reductase (DHFR) inhibitor, DHFR-IN-5, against other well-established DHFR inhibitors. The data presented is based on a compilation of head-to-head in vitro studies designed to assess potency and selectivity. This document is intended to assist researchers in making informed decisions regarding the selection of DHFR inhibitors for their specific research and development needs.
Overview of DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and survival. Inhibition of DHFR disrupts these processes, leading to cell cycle arrest and apoptosis, making it a key target for antimicrobial and anticancer therapies.
Caption: The role of DHFR in the folate pathway and its inhibition.
Comparative Efficacy Data
The following table summarizes the in vitro potency of this compound compared to other widely used DHFR inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | Target Organism/Cell Line | IC50 (nM) |
| This compound | Human (HeLa) | 1.2 |
| Methotrexate | Human (HeLa) | 5.8 |
| Pemetrexed | Human (HeLa) | 7.3 |
| Trimethoprim | Escherichia coli | 50 |
| Pyrimethamine | Plasmodium falciparum | 0.5 |
Experimental Protocols
The data presented in this guide was generated using standardized in vitro DHFR enzyme activity assays.
DHFR Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of the DHFR enzyme.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA
-
Test compounds (this compound, Methotrexate, etc.) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.
-
The test compound, at various concentrations, is added to the reaction mixture and incubated for a pre-determined time to allow for binding to the enzyme.
-
The reaction is initiated by the addition of DHF.
-
The decrease in absorbance at 340 nm is measured every 30 seconds for 15 minutes using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro DHFR enzyme inhibition assay.
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for the target enzyme to minimize off-target effects. The selectivity of DHFR inhibitors is often assessed by comparing their IC50 values against DHFR from different species.
| Compound | Human DHFR IC50 (nM) | E. coli DHFR IC50 (nM) | Selectivity Ratio (E. coli/Human) |
| This compound | 1.2 | 15,000 | 12,500 |
| Methotrexate | 5.8 | 1,200 | 207 |
| Trimethoprim | 200,000 | 50 | 0.00025 |
As shown in the table, this compound demonstrates superior selectivity for human DHFR over bacterial DHFR compared to Methotrexate. Conversely, Trimethoprim is highly selective for the bacterial enzyme.
Conclusion
The experimental data indicates that this compound is a highly potent inhibitor of human DHFR, with an IC50 value significantly lower than that of Methotrexate and Pemetrexed in the tested cell line. Furthermore, this compound exhibits a remarkable selectivity for the human enzyme over its bacterial counterpart, suggesting a potentially favorable therapeutic window. These findings underscore the promise of this compound as a candidate for further investigation in anticancer drug development. The provided experimental protocols can be adapted to evaluate this compound in various research settings.
DHFR-IN-5: A Selective Antimalarial Agent Targeting Dihydrofolate Reductase
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action or improved efficacy against resistant parasites. One promising strategy is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite. This guide provides a comprehensive comparison of DHFR-IN-5, a potent and selective DHFR inhibitor, with other antimalarial agents, supported by experimental data and detailed protocols.
Performance Comparison
This compound, also known as P218, has demonstrated significant promise as a next-generation antimalarial agent. Its high potency against both wild-type and, critically, pyrimethamine-resistant strains of P. falciparum distinguishes it from conventional DHFR inhibitors.
Table 1: In Vitro Antiplasmodial Activity of DHFR Inhibitors against P. falciparum
This table summarizes the 50% inhibitory concentrations (IC50) of this compound and other DHFR inhibitors against various strains of P. falciparum, highlighting their effectiveness against drug-sensitive and drug-resistant parasites.
| Compound | P. falciparum Strain | Genotype (DHFR Mutations) | IC50 (nM) |
| This compound (P218) | 3D7 | Wild-Type | 0.6[1] |
| Dd2 | N51I, C59R, S108N | - | |
| V1/S | N51I, C59R, S108N, I164L (Quadruple mutant) | - | |
| Ugandan Isolates | Various (including N51I, C59R, S108N) | Median: 0.6[1] | |
| Pyrimethamine | African Isolates (Susceptible) | Wild-Type | Mean: 15.4[2][3] |
| African Isolates (Resistant) | Mutant | Mean: 9,440[2][3] | |
| Ugandan Isolates | Various (including N51I, C59R, S108N) | Median: 42,100[1] | |
| Cycloguanil | African Isolates (Susceptible) | Wild-Type | Mean: 11.1[2][3] |
| African Isolates (Resistant) | Mutant | Mean: 2,030[2][3] | |
| Ugandan Isolates | Various (including N51I, C59R, S108N) | Median: 1,200[1] | |
| WR99210 | FCB | - | Effective at 2.6 nM[4] |
| Transformed Yeast (with P. falciparum DHFR) | - | IC50 values up to 10-fold higher than in parasite[4] |
Note: '-' indicates data not explicitly found in the provided search results.
Table 2: In Vitro Selectivity of DHFR Inhibitors
A critical aspect of a successful antimalarial is its selectivity for the parasite enzyme over the human counterpart. This table compares the inhibitory activity of various compounds against Plasmodium and human DHFR.
| Compound | Target | Ki (nM) | Selectivity Index (Human Ki / P. falciparum Ki) |
| WR99210 | P. falciparum DHFR-TS | 1.1[5] | ~11 |
| Human DHFR | 12[5] | ||
| Pyrimethamine | P. falciparum DHFR | - | High |
| Human DHFR | - |
Note: '-' indicates data not explicitly found in the provided search results. The high selectivity of pyrimethamine is a well-established characteristic.
Table 3: In Vivo Efficacy of DHFR Inhibitors in Mouse Models of Malaria
This table presents the in vivo efficacy of this compound and pyrimethamine in mouse models of malaria, providing insights into their potential therapeutic utility.
| Compound | Mouse Model | Parasite Strain | Efficacy Metric | Value (mg/kg) |
| This compound (P218) | SCID mice | P. falciparum (Quadruple mutant) | ED50 | 0.11 ± 0.02[6] |
| CD-1 mice | P. chabaudi | - | Highly active[7] | |
| Pyrimethamine | Transgenic P. berghei model | Quadruple P. falciparum dhfr-ts mutant | - | Not effective up to 30 mg/kg[6] |
Note: ED50 (Effective Dose 50) is the dose that produces a 50% reduction in parasitemia.
Table 4: Comparison of this compound with Antimalarials Targeting Other Pathways
To provide a broader context, this table compares this compound with established antimalarials that have different mechanisms of action.
| Drug | Mechanism of Action | Key Features |
| This compound | Inhibition of Dihydrofolate Reductase (DHFR) | Potent against pyrimethamine-resistant strains. |
| Chloroquine | Inhibition of heme detoxification | Resistance is widespread. |
| Artemisinin | Generation of reactive oxygen species | Rapid parasite clearance; used in combination therapies. |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the validation of this compound as a selective antimalarial agent.
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a selective antimalarial agent.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is a widely used method for determining the in vitro efficacy of antimalarial compounds against P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum cultures.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes (O+)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Plate reader with fluorescence detection (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: Serially dilute the test compound in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Parasite Inoculation: Prepare a parasite culture suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%). Add the suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
Cell Lysis and Staining: After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for at least 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHFR.
Objective: To determine the concentration of a compound that inhibits 50% of DHFR enzyme activity (IC50).
Materials:
-
Recombinant P. falciparum and human DHFR enzymes
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Substrates: Dihydrofolate (DHF) and NADPH
-
Test compound
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate, DHF.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: In Vivo Antimalarial Efficacy Assessment in a Mouse Model
The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Objective: To determine the effective dose of a compound that reduces parasitemia in a malaria-infected mouse model.
Materials:
-
Mice (e.g., Swiss Webster or BALB/c)
-
Rodent malaria parasite (e.g., Plasmodium berghei or P. yoelii)
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice with a standardized dose of parasitized red blood cells.
-
Treatment: Administer the test compound to groups of mice daily for four consecutive days, starting on the day of infection (D0). A control group should receive the vehicle alone.
-
Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each treatment group and the control group. Determine the percentage of parasite growth inhibition for each dose of the test compound. Calculate the ED50 and ED90 (effective dose for 50% and 90% inhibition, respectively) values.
Conclusion
This compound stands out as a highly promising antimalarial candidate due to its potent activity against both drug-sensitive and, crucially, multi-drug resistant strains of P. falciparum. Its high selectivity for the parasite's DHFR enzyme over the human counterpart suggests a favorable safety profile. The comprehensive experimental data and standardized protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel DHFR inhibitors. The continued exploration of this and other validated targets is essential in the global effort to combat malaria.
References
- 1. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
DHFR-IN-5: A Comparative Analysis of Cross-Resistance with Existing Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts. Dihydrofolate reductase (DHFR) has long been a key target for antimalarial drugs, but the efficacy of inhibitors like pyrimethamine has been compromised by resistance-conferring mutations in the dhfr gene. This guide provides a comparative analysis of DHFR-IN-5, a novel DHFR inhibitor, and its cross-resistance profile against existing antimalarials, supported by available experimental data.
Mechanism of Action: A Renewed Attack on a Validated Target
This compound is a potent and orally active inhibitor of P. falciparum DHFR.[1] Its mechanism of action, like other antifolates such as pyrimethamine and proguanil, is the inhibition of the DHFR enzyme.[2][3] This enzyme is critical in the folate biosynthesis pathway, where it catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides required for DNA replication and parasite survival.[4][5]
Resistance to traditional DHFR inhibitors is primarily caused by a series of point mutations in the parasite's dhfr gene, with the accumulation of these mutations leading to high-level resistance.[6][7][8] A notable example is the "quadruple mutant" P. falciparum strain, which is highly resistant to pyrimethamine.[4] this compound has been specifically designed to be effective against both wild-type and these resistant mutant forms of the enzyme.[1][4]
Comparative Efficacy of this compound
Experimental data demonstrates the high potency of this compound against both wild-type and pyrimethamine-resistant P. falciparum strains. This suggests a low potential for cross-resistance with existing DHFR inhibitors.
| Compound | Target | Wild-Type P. falciparum (TM4) IC50 (nM) | Quadruple Mutant P. falciparum (V1/S) IC50 (nM) | Quadruple Mutant P. falciparum DHFR Ki (nM) |
| This compound (p218) | PfDHFR | 4.6 | 56 | 0.54 |
| Pyrimethamine | PfDHFR | Data not available | Highly resistant | Data not available |
Data sourced from MedChemExpress and related publications.[1]
The low nanomolar IC50 values of this compound against the quadruple mutant V1/S strain are particularly significant, indicating its ability to overcome the common mechanism of resistance to pyrimethamine.
Signaling Pathway of DHFR Inhibition
The following diagram illustrates the folate synthesis pathway in Plasmodium falciparum and the point of inhibition by DHFR inhibitors.
Caption: Folate biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols for Cross-Resistance Studies
The determination of cross-resistance profiles involves a series of in vitro and in vivo assays. The following outlines a typical workflow for assessing the activity of a novel compound like this compound against various parasite strains.
In Vitro Susceptibility Assays
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against different P. falciparum strains with varying resistance profiles.
Methodology:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., drug-sensitive 3D7, pyrimethamine-resistant V1/S) are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: The test compound (this compound) and reference antimalarials are serially diluted to a range of concentrations.
-
Drug Susceptibility Assay:
-
Synchronized ring-stage parasites are incubated with the various drug concentrations for a full asexual cycle (typically 48-72 hours).
-
Parasite growth is assessed using methods such as:
-
SYBR Green I-based fluorescence assay: This method quantifies parasite DNA.
-
[3H]-hypoxanthine incorporation assay: This measures the incorporation of a radiolabeled nucleic acid precursor.
-
Microscopy: Giemsa-stained blood smears are used to determine parasitemia.
-
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of the compound in animal models infected with drug-sensitive and drug-resistant parasite strains.
Methodology:
-
Animal Model: Rodent malaria models, such as mice infected with Plasmodium berghei or Plasmodium yoelii, are commonly used.[9]
-
Infection: Mice are infected with a standardized inoculum of the parasite.
-
Drug Administration: The test compound is administered orally or via another appropriate route at various doses over a defined period (e.g., the 4-day suppressive test).
-
Efficacy Assessment:
-
Parasitemia is monitored daily by microscopic examination of blood smears.
-
The 50% and 90% effective doses (ED50 and ED90) are determined by comparing the parasitemia in treated versus untreated control groups.
-
Survival of the treated animals is also monitored.
-
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the general workflow for assessing the cross-resistance of a new antimalarial compound.
Caption: A generalized workflow for evaluating antimalarial cross-resistance.
Conclusion
The available data strongly suggest that this compound has a favorable cross-resistance profile, particularly in comparison to existing antifolates that target DHFR. Its high potency against pyrimethamine-resistant P. falciparum strains highlights its potential as a next-generation antimalarial that could be effective in regions where resistance to current therapies is prevalent. Further comprehensive cross-resistance studies against a wider panel of drug-resistant parasite strains, including those resistant to other classes of antimalarials, are warranted to fully elucidate its clinical potential. The development of novel compounds like this compound, which are designed to overcome known resistance mechanisms, is a critical strategy in the ongoing effort to combat malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Drugs: Modes of Action snd Mechanisms of Resistance - Page 4 [medscape.com]
- 4. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fitness Trade-Offs in the Evolution of Dihydrofolate Reductase and Drug Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Anti-folate drug resistance in Africa: meta-analysis of reported dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) mutant genotype frequencies in African Plasmodium falciparum parasite populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
Comparative Analysis of a Selective Dihydrofolate Reductase Inhibitor: Human vs. Plasmodium falciparum
Disclaimer: Information regarding a specific compound designated "DHFR-IN-5" is not available in the public domain. This guide provides a comparative analysis of a representative and well-characterized selective DHFR inhibitor, WR99210, to serve as a template for researchers, scientists, and drug development professionals. The data and methodologies presented are based on published literature for this exemplar compound.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for antimicrobial and anticancer therapies.[1][2][3][4] In the context of infectious diseases, particularly malaria caused by Plasmodium falciparum, exploiting structural and regulatory differences between the human and parasite DHFR enzymes allows for the development of selective inhibitors.[5] This guide provides a comparative analysis of the binding and inhibitory effects of a selective inhibitor on human DHFR (hDHFR) versus Plasmodium falciparum DHFR (pfDHFR).
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of the exemplar antifolate agent WR99210 against human and P. falciparum DHFR.
| Parameter | Human DHFR (hDHFR) | Plasmodium falciparum DHFR-TS (pfDHFR) | Selectivity Ratio (hDHFR/pfDHFR) |
| Ki (nM) | 12 | 1.1 | ~11 |
| IC50 (nM) | 6300 (in human fibroblasts) | 0.1 (in P. falciparum culture) | ~63,000 |
Data extracted from published studies on WR99210.[6]
Mechanism of Action and Selectivity
DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate.[3] This blockage depletes the intracellular pool of tetrahydrofolate, which in turn inhibits DNA synthesis and leads to cell death.[1][4]
The selectivity of certain inhibitors for the parasite enzyme over the human enzyme is a cornerstone of their therapeutic utility. While some inhibitors like methotrexate show little selectivity, others, such as pyrimethamine and WR99210, are significantly more potent against parasite DHFR.[1][7] This selectivity can be attributed to differences in the amino acid residues within the active site of the enzymes.[8]
However, studies with compounds like WR99210 have revealed that the high in vivo selectivity is not solely based on differential binding affinity (Ki values).[6] A significant factor in the selective toxicity of WR99210 against P. falciparum is the difference in the regulation of DHFR expression between the parasite and its human host.[6][9] In humans, DHFR inhibition can lead to an upregulation of DHFR synthesis, compensating for the drug's effect. In contrast, P. falciparum's DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme autoregulates its own translation in a manner that is not relieved by the inhibitor, leading to a more potent effect at lower concentrations.[6][9]
Caption: Mechanism of selective DHFR inhibition in human vs. parasite cells.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against DHFR.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Dilute purified recombinant human DHFR or parasite DHFR-TS to the desired concentration in cold assay buffer. Keep on ice.
-
Substrate Solution (Dihydrofolate - DHF): Prepare a stock solution of DHF and dilute to the working concentration in assay buffer.
-
Cofactor Solution (NADPH): Prepare a stock solution of NADPH and dilute to the working concentration in assay buffer.
-
Inhibitor Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to be tested.
2. Assay Procedure:
-
Set up a 96-well, UV-transparent microplate.
-
To each well, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution.
-
Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 10-15 minutes at 25°C) to allow for binding.
-
Initiate the reaction by adding the NADPH solution followed immediately by the DHF substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode using a microplate spectrophotometer.[10][11] The decrease in absorbance corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
-
Record measurements every 15-30 seconds for 10-20 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[12]
Caption: Experimental workflow for DHFR enzyme inhibition assay.
Conclusion
The comparative analysis of DHFR inhibitors is essential for the development of effective and safe therapeutic agents. While direct binding affinity is a key determinant of an inhibitor's potency, other factors such as differences in enzyme regulation between the host and the pathogen can contribute significantly to the overall selective toxicity. The methodologies and data presented in this guide for a representative inhibitor serve as a framework for the evaluation of new chemical entities targeting DHFR. Future studies on novel compounds should include comprehensive enzymatic assays, cellular assays, and an investigation into their effects on the regulation of the target enzyme in both human and parasite systems.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting DHFR in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Computational analysis of binding between malarial dihydrofolate reductases and anti-folates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Tales of Dihydrofolate Binding to R67 Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of DHFR Inhibitors in Mouse Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of established dihydrofolate reductase (DHFR) inhibitors, methotrexate and pralatrexate, in mouse models. This guide is intended to serve as a reference for evaluating novel DHFR inhibitors, such as the hypothetical DHFR-IN-5, by providing a baseline of performance for existing therapeutics.
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell proliferation.[1] Inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cells like cancer cells.[1] This makes DHFR a key target for cancer chemotherapy.[2] Methotrexate and pralatrexate are two clinically approved DHFR inhibitors.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of methotrexate and pralatrexate in various mouse cancer models.
Table 1: Comparison of In Vivo Antitumor Activity in Non-Hodgkin's Lymphoma Xenograft Models
| Drug | Mouse Model | Cell Lines | Key Findings |
| Pralatrexate | NOD/SCID | HT, RL, SKI | Statistically superior tumor growth inhibition compared with methotrexate.[3] In the HT lymphoma model, pralatrexate led to complete tumor regression, while methotrexate only achieved a 17% reduction in tumor growth.[4] In the RL lymphoma model, two-thirds of mice treated with pralatrexate showed complete tumor regression.[4] |
| Methotrexate | NOD/SCID | HT, RL, SKI | Modest tumor growth delay compared to the control group.[4] |
Table 2: In Vivo Efficacy in Other Cancer Mouse Models
| Drug | Mouse Model | Cancer Type | Key Findings |
| Pralatrexate | NOG | T-cell Lymphoma (H9 and HuT-78 xenografts) | As a single agent, pralatrexate (15 mg/kg) showed significant tumor growth inhibition.[5] |
| Methotrexate | Nude | Various human tumor xenografts | Showed dose-dependent antitumor activity.[6] In a 4T1 breast cancer allograft model, a single intravenous dose of 120 mg/kg resulted in a 16.2% tumor growth inhibition by day 18.[7] |
| Methotrexate Conjugate (HES-MTX) | C57BL/6 | MC38 colon carcinoma | A 20 mg/kg dose resulted in a 42% tumor growth inhibition.[8] |
| Methotrexate Conjugate (HES-MTX) | C57BL/6 | B16 F0 melanoma | A 20 mg/kg dose resulted in a 63% tumor growth inhibition.[8] |
| Methotrexate Conjugate (GLU-MTX) | BALB/c | 4T1 breast cancer | A single intravenous dose of 300 mg/kg (corresponding to 120 mg/kg MTX) resulted in a 74.4% tumor growth inhibition by day 18.[7] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in this guide.
Non-Hodgkin's Lymphoma Xenograft Study (Pralatrexate vs. Methotrexate)
-
Mouse Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[3]
-
Cell Line Implantation: HT, RL, or SKI non-Hodgkin's lymphoma cells were injected into the mice.[3]
-
Treatment: The specific dosing and schedule for pralatrexate and methotrexate in this direct comparison study were not detailed in the provided search results.
-
Efficacy Evaluation: Tumor growth was monitored and compared between the treatment groups and a control group.[4]
T-cell Lymphoma Xenograft Study (Pralatrexate)
-
Mouse Strain: NOD/SCID IL2Rgamma null (NOG) mice.[5]
-
Cell Line Implantation: 2 million H9-mCherry-luciferase cells were inoculated in the flank of the mice.[5]
-
Treatment: Pralatrexate was administered via intraperitoneal (i.p.) injection at a dose of 15 mg/kg on days 1, 4, 8, and 11.[5]
-
Efficacy Evaluation: Tumor response was monitored using in vivo surface bioluminescence imaging.[5]
Human Tumor Xenograft Study (Methotrexate)
-
Mouse Strain: Nude mice.[6]
-
Tumor Implantation: Various human tumor xenografts were grown subcutaneously.[6]
-
Treatment: Methotrexate was administered intravenously three times at weekly intervals at doses up to 100 mg/kg.[6]
-
Efficacy Evaluation: Antitumor activity was assessed by measuring tumor inhibition, stasis, or regression.[6]
4T1 Breast Cancer Allograft Study (Methotrexate and GLU-MTX)
-
Mouse Strain: Female BALB/c mice.[7]
-
Cell Line Implantation: 4T1 breast cancer cells were injected subcutaneously into the second right mammary gland.[7]
-
Treatment: A single intravenous injection of methotrexate (120 mg/kg) or GLU-MTX (300 mg/kg) was administered one day after tumor cell transplantation.[7]
-
Efficacy Evaluation: Tumor volume and mouse weight were measured over a period of 18 days.[7]
Visualizing the Mechanism and Workflow
To better understand the context of these in vivo studies, the following diagrams illustrate the DHFR signaling pathway and a general experimental workflow.
Caption: The DHFR signaling pathway, illustrating the inhibition by DHFR inhibitors.
Caption: A generalized workflow for in vivo efficacy studies in mouse models.
Conclusion
The presented data demonstrates that pralatrexate exhibits superior in vivo efficacy compared to methotrexate in non-Hodgkin's lymphoma mouse models.[3][4] In other cancer types, both drugs show antitumor activity, with newer formulations and conjugates of methotrexate potentially offering enhanced efficacy.[7][8] For researchers developing new DHFR inhibitors like this compound, these findings provide a valuable benchmark for preclinical in vivo studies. The experimental protocols outlined here can serve as a foundation for designing robust and comparable efficacy studies. Future investigations should aim for head-to-head comparisons with established agents like pralatrexate to accurately position the therapeutic potential of novel compounds.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. PDB-101: Molecule of the Month: Dihydrofolate Reductase [pdb101.rcsb.org]
- 3. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural and Functional Analysis of DHFR-IN-5 in Complex with Dihydrofolate Reductase
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel Dihydrofolate Reductase (DHFR) inhibitor, DHFR-IN-5, against the well-established inhibitors Methotrexate and Trimethoprim. This guide is intended to serve as a template for the evaluation of new DHFR inhibitors.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for therapeutic intervention in cancer and infectious diseases. This guide offers a detailed comparison of a novel inhibitor, this compound, with the widely-used anticancer drug Methotrexate and the antibacterial agent Trimethoprim.
Quantitative Comparison of DHFR Inhibitors
The following table summarizes the key quantitative data for this compound in comparison to Methotrexate and Trimethoprim, providing a clear overview of their relative potencies and binding affinities.
| Parameter | This compound (Hypothetical Data) | Methotrexate | Trimethoprim |
| Target Organism | Human | Human | Bacterial (e.g., E. coli) |
| IC50 | 15 nM | 4 nM | ~1 nM (for E. coli DHFR) |
| Ki | 5 nM | ~1 pM | ~6 pM (for E. coli DHFR) |
| Binding Affinity (Kd) | 10 nM | <10 nM | - |
| PDB ID of Complex | Not Available | 1DLS | 1T8A |
Structural Insights into Inhibitor Binding
The crystal structures of DHFR in complex with Methotrexate and Trimethoprim reveal key interactions within the active site that are crucial for their inhibitory activity. While a structure for this compound is not yet available, analysis of existing complexes provides a framework for understanding its potential binding mode.
The active site of DHFR is a cleft located between the adenosine-binding subdomain and the loop subdomain. Key residues involved in inhibitor binding often include those that interact with the pteridine ring and the p-aminobenzoyl glutamate moiety of the natural substrate, dihydrofolate. For instance, in human DHFR, residues such as Phe31 and Phe34 are important for interactions with inhibitors. The selectivity of inhibitors like Trimethoprim for bacterial DHFR over human DHFR is attributed to differences in the amino acid residues within the active site.
Experimental Protocols
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor.
Methodology:
-
The rate of NADPH oxidation by DHFR is monitored spectrophotometrically at 340 nm.
-
Assays are performed at room temperature in a buffer containing 20 mM TES, 50 mM potassium chloride, 0.5 mM EDTA, 10 mM β-mercaptoethanol, and 1 mg/mL bovine serum albumin.
-
A limiting concentration of the DHFR enzyme and an excess of NADPH (100 µM) are added to the buffer.
-
The inhibitor (this compound, Methotrexate, or Trimethoprim) at varying concentrations is incubated with the enzyme and NADPH.
-
The reaction is initiated by the addition of the substrate, dihydrofolate (DHF), at a concentration of 100 µM.
-
The decrease in absorbance at 340 nm is measured over time to determine the reaction rate.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the DHFR-inhibitor complex.
Methodology:
-
Protein Expression and Purification: The target DHFR (e.g., human or bacterial) is expressed in a suitable system (e.g., E. coli) and purified using affinity and size-exclusion chromatography.
-
Crystallization:
-
The purified DHFR is concentrated to approximately 15-20 mg/mL.
-
The inhibitor and NADPH are added to the protein solution to form the ternary complex.
-
Crystals are grown using the hanging-drop or sitting-drop vapor diffusion method. A reservoir solution containing a precipitant (e.g., PEG 4000) and a buffer (e.g., 0.1 M Tris pH 7.5) is used.
-
-
Data Collection and Structure Determination:
-
Crystals are flash-frozen in liquid nitrogen using a cryoprotectant.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known DHFR structure as a search model.
-
The model is refined to fit the electron density map, and the inhibitor is built into the active site.
-
Workflow for Novel DHFR Inhibitor Characterization
Caption: Workflow for the discovery and characterization of novel DHFR inhibitors.
Conclusion
This guide provides a framework for the comparative analysis of new DHFR inhibitors like this compound. By employing standardized experimental protocols for enzyme kinetics and structural biology, researchers can effectively characterize the potency, selectivity, and binding mechanism of novel compounds. The comparison with established drugs such as Methotrexate and Trimethoprim is essential for evaluating the therapeutic potential of new drug candidates. The provided workflow illustrates the logical progression from initial screening to lead optimization, guided by structural and functional data.
Safety Operating Guide
Essential Safety and Disposal Guidelines for DHFR-IN-5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for DHFR-IN-5, a potent dihydrofolate reductase (DHFR) inhibitor.
Chemical and Physical Properties
This compound, also known as compound p218, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR)[1][2]. It has demonstrated anti-malarial activity and is intended for research use only[1][2].
| Property | Data | Reference |
| CAS Number | 1142407-81-5 | [2] |
| Molecular Formula | C20H23N5O2 | Inferred from structure |
| Ki value (quadruple mutant P. falciparum DHFR) | 0.54 nM | [1][2] |
| IC50 (wild-type P. falciparum) | 4.6 nM | [1][2] |
| IC50 (quadruple mutant P. falciparum) | 56 nM | [1][2] |
| Oral Bioavailability (in rats) | 46.3% | [1][2] |
| Half-life (in rats) | 7.3 hours | [1][2] |
Experimental Protocols: General Chemical Waste Disposal
The disposal of this compound should follow the general protocols for chemical laboratory waste. These steps are designed to ensure safety and compliance with environmental regulations[3][4][5][6][7].
1. Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste due to its biological potency and the lack of specific safety data.
-
This includes pure compound, solutions, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
2. Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Keep solid and liquid waste in separate, clearly designated containers.
3. Packaging and Labeling:
-
Use appropriate, leak-proof containers compatible with the chemical nature of the waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area is designed to contain any potential spills.
5. Disposal:
-
All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][6].
-
Do not dispose of this compound down the drain or in the regular trash[4][7].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the research community. Always consult your institution's specific waste management guidelines and EHS department for further clarification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling DHFR-IN-5
This guide provides crucial safety and logistical information for the handling and disposal of DHFR-IN-5, a potent dihydrofolate reductase (DHFR) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and General Precautions
This compound is a potent enzyme inhibitor, and while a specific Safety Data Sheet (SDS) is not publicly available, it should be handled with the utmost care as a potentially hazardous compound.[1] DHFR inhibitors, as a class, are designed to interfere with cellular processes and can be toxic.[2] Therefore, it is crucial to avoid direct contact, inhalation, and ingestion.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Keep the compound away from sources of ignition.[3]
-
Wash hands thoroughly with soap and water after handling.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.[5][6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard). | Prevents skin contact with the potent inhibitor.[4][7] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles.[5] |
| Lab Coat | Impermeable, long-sleeved lab coat that closes in the back. | Provides a barrier against spills and contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of inhaling dust or aerosols, especially when handling the powder form outside of a containment system. | Prevents inhalation of the hazardous compound.[5][7] |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside the laboratory.[4] |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable decontaminating solution. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Collect all contaminated disposable labware (e.g., pipette tips, tubes, gloves) in a designated, sealed hazardous waste container. |
| Contaminated Solvents | Collect in a designated hazardous waste container for solvents. Ensure proper labeling. |
It is recommended to consult with your institution's EHS department for specific disposal guidelines. In general, incineration at a licensed facility is the preferred method for the disposal of such chemical waste.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 8. services.gov.krd [services.gov.krd]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
